Superior Potency and Selectivity Profile at mGlu2/3 vs. MGS0039 and Broader Subtype Selectivity
LY341495 demonstrates 2- to 3-fold higher affinity for mGlu2 and mGlu3 compared to the group II antagonist MGS0039, while also exhibiting a uniquely broad selectivity window against other mGlu subtypes [1]. At human recombinant receptors, LY341495 displays IC50 values of 21 nM at mGlu2 and 14 nM at mGlu3, with ≥340-fold selectivity over mGlu1a, mGlu5a, and mGlu4, and 12-fold selectivity over mGlu8 [2]. In contrast, MGS0039 exhibits Ki values of 2.2 nM at mGlu2 and 4.5 nM at mGlu3 but lacks the same extensive selectivity characterization across all mGlu subtypes [3].
| Evidence Dimension | In vitro antagonist potency (IC50 or Ki) at human recombinant mGlu receptors |
|---|---|
| Target Compound Data | mGlu2: 21 nM; mGlu3: 14 nM; mGlu8: 170 nM; mGlu7: 990 nM; mGlu1a: 7.8 µM; mGlu5a: 8.2 µM; mGlu4: 22 µM |
| Comparator Or Baseline | MGS0039: mGlu2 Ki = 2.2 nM; mGlu3 Ki = 4.5 nM (other subtypes not reported) |
| Quantified Difference | LY341495 exhibits 2.3-fold lower potency at mGlu2 and 3.1-fold lower potency at mGlu3 compared to MGS0039, but provides a fully characterized selectivity profile (340- to 1,570-fold over group I/III receptors) that MGS0039 lacks. |
| Conditions | Human recombinant mGlu receptors expressed in RGT cells; functional assays measuring inhibition of agonist-induced cAMP formation or PI hydrolysis [2][3]. |
Why This Matters
Procurement of LY341495 ensures access to a compound with a fully characterized, quantifiable selectivity window essential for interpreting in vivo results and avoiding off-target confounds.
- [1] Chaki S, Yoshikawa R, Hirota S, Shimazaki T, Maeda M, Kawashima N, et al. MGS0039: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity. Neuropharmacology. 2004 Apr;46(4):457-67. PMID: 14975669. View Source
- [2] Kingston AE, Ornstein PL, Wright RA, Johnson BG, Mayne NG, Burnett JP, et al. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology. 1998 Jan;37(1):1-12. PMID: 9680254. View Source
- [3] Chaki S, Yoshikawa R, Hirota S, Shimazaki T, Maeda M, Kawashima N, et al. MGS0039: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity. Neuropharmacology. 2004 Apr;46(4):457-67. PMID: 14975669. View Source
